

Spectroscopic Data and Analysis of 2-Amino-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-methoxybenzoic acid

Cat. No.: B181750

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Amino-4-methoxybenzoic acid** (CAS No: 4294-95-5), a valuable building block in organic synthesis and drug discovery. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2-Amino-4-methoxybenzoic acid** are summarized in the tables below, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.59	d	1H	Ar-H (H-6)
6.23	d	1H	Ar-H (H-5)
6.09	dd	1H	Ar-H (H-3)
3.70	s	3H	-OCH ₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
168.5	-COOH
163.0	C-4
152.5	C-2
133.0	C-6
105.0	C-1
102.5	C-5
98.0	C-3
55.0	-OCH ₃

Note: These are predicted chemical shifts. Experimental values may vary.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Strong	N-H stretch (amine)
3300 - 2500	Broad	O-H stretch (carboxylic acid)
3050 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (methyl)
1700 - 1650	Strong	C=O stretch (carboxylic acid)
1620 - 1580	Medium	N-H bend (amine)
1600 - 1450	Medium	C=C stretch (aromatic ring)
1250 - 1200	Strong	C-O stretch (aryl ether)

Note: These are characteristic absorption ranges for the functional groups present. The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Interpretation
167	$[M]^+$ (Molecular ion) [1]
149	$[M - H_2O]^+$
122	$[M - COOH]^+$ or $[M - H_2O - HCN]^+$ [1]

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

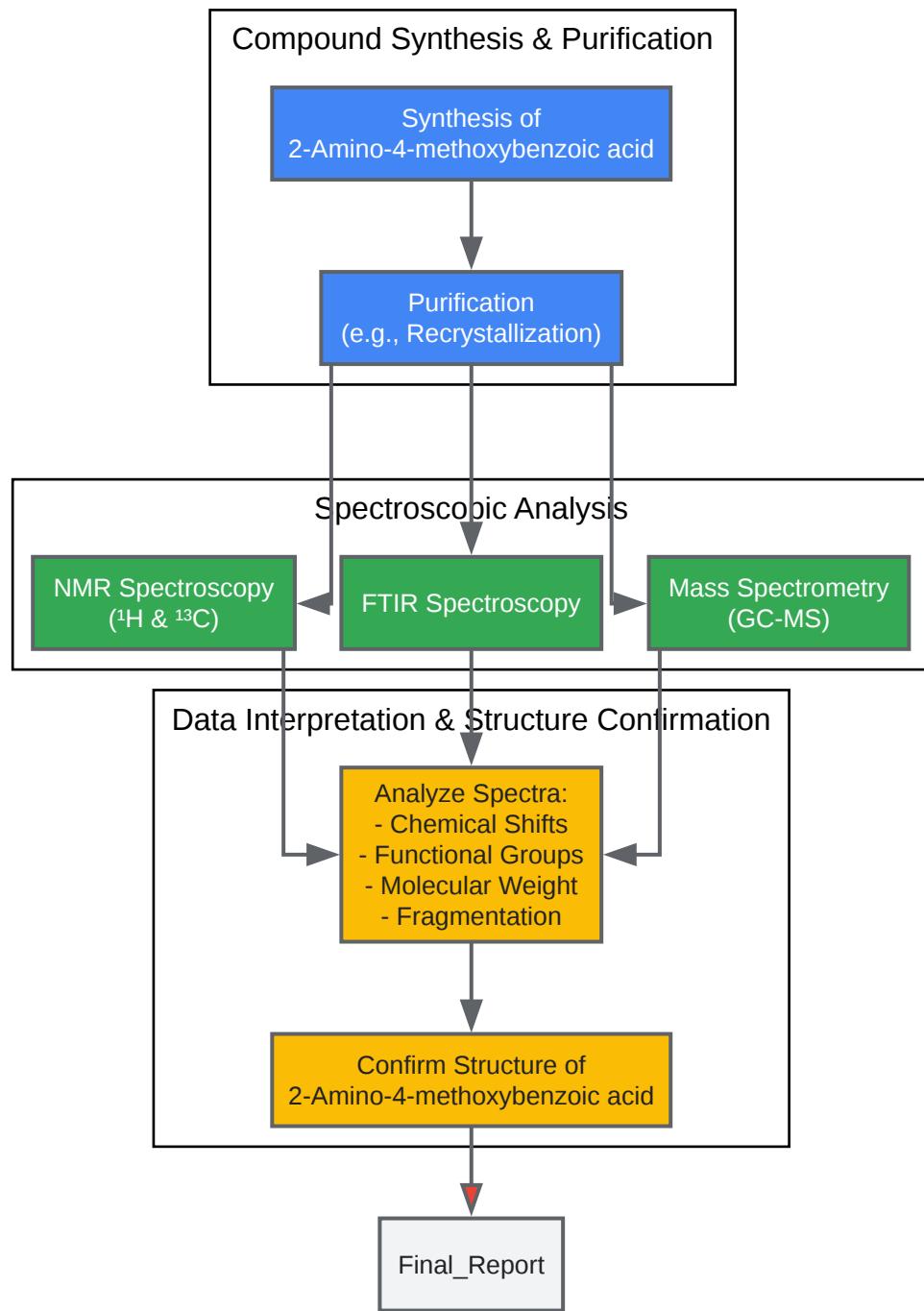
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Amino-4-methoxybenzoic acid** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: The proton spectrum was recorded with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was Fourier transformed with an exponential line broadening of 0.3 Hz.
- ¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans were used.
- Data Processing: All spectra were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C). The data was processed using standard NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of solid **2-Amino-4-methoxybenzoic acid** was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) measurements, the solid sample was placed directly onto the ATR crystal.[1]
- Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1]
- Data Acquisition: The spectrum was collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample compartment (or the clean ATR crystal) was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)


- Sample Preparation: A dilute solution of **2-Amino-4-methoxybenzoic acid** was prepared in a volatile organic solvent such as methanol or ethyl acetate. The solution was filtered through a 0.2 μm syringe filter before injection.
- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source was used.
- Chromatographic Conditions: The injector temperature was set to 250°C. The oven temperature program was initiated at 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate.
- Mass Spectrometry Conditions: The ion source temperature was maintained at 230°C. Mass spectra were recorded in the m/z range of 40-400 amu using electron ionization at 70 eV.

- Data Analysis: The mass spectrum corresponding to the chromatographic peak of **2-Amino-4-methoxybenzoic acid** was analyzed for its molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-methoxybenzoic acid**.

Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of **2-Amino-4-methoxybenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 2-Amino-4-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181750#spectroscopic-data-for-2-amino-4-methoxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com